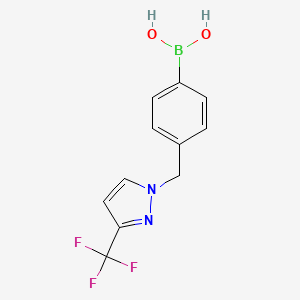![molecular formula C9H13NO2 B13472722 [4-(Aminomethyl)-2-methoxyphenyl]methanol](/img/structure/B13472722.png)
[4-(Aminomethyl)-2-methoxyphenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Aminomethyl)-2-methoxyphenyl]methanol is an organic compound with the molecular formula C8H11NO2. It is also known by other names such as vanillylamine and 4-hydroxy-3-methoxybenzylamine . This compound is characterized by the presence of an aminomethyl group and a methoxy group attached to a phenyl ring, along with a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-2-methoxyphenyl]methanol can be achieved through various methods. One common approach involves the reduction of 4-(aminomethyl)-2-methoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Aminomethyl)-2-methoxyphenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group or the phenolic hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the original compound .
Applications De Recherche Scientifique
[4-(Aminomethyl)-2-methoxyphenyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter or neuromodulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of [4-(Aminomethyl)-2-methoxyphenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)phenol: Lacks the methoxy group present in [4-(Aminomethyl)-2-methoxyphenyl]methanol.
4-(Aminomethyl)-2,6-dimethylphenol: Contains additional methyl groups on the phenyl ring.
4-(Aminomethyl)-2-methoxybenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
The presence of both the aminomethyl and methoxy groups in this compound makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
[4-(aminomethyl)-2-methoxyphenyl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4,11H,5-6,10H2,1H3 |
Clé InChI |
XPDRVHMVUFYUFO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride](/img/structure/B13472658.png)
![2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid](/img/structure/B13472660.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13472661.png)
![Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472667.png)



![2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid](/img/structure/B13472688.png)
![[(Oxolan-3-yl)methyl]boronic acid](/img/structure/B13472690.png)




